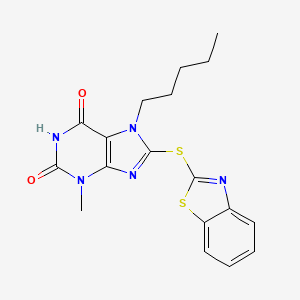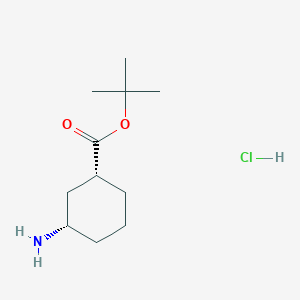
(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its activity (4). BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including PI3K/AKT and NF-κB. This ultimately leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
Inhibition of BTK by (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to have several biochemical and physiological effects. In preclinical studies, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to induce apoptosis of B-cells, inhibit B-cell proliferation, and decrease the production of cytokines and chemokines (2). In addition, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to have immunomodulatory effects, including decreasing the number of regulatory T-cells and increasing the number of effector T-cells (5).
実験室実験の利点と制限
One of the main advantages of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate as a research tool is its selectivity for BTK. Unlike other BTK inhibitors, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate does not inhibit other kinases in the same family, such as Tec and Itk (6). This selectivity makes (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate a valuable tool for studying the specific roles of BTK in B-cell biology and disease. One limitation of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is its irreversible binding to BTK, which can make it difficult to study the reversibility of BTK inhibition.
将来の方向性
There are several future directions for research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. For example, combining (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate with inhibitors of PI3K or BCL-2 has been shown to have synergistic effects in preclinical models (7). Another area of interest is the development of biomarkers that can predict response to BTK inhibition. Several biomarkers, including mutations in BTK and downstream signaling pathways, have been identified as potential predictors of response (8). Finally, the clinical development of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma, is an area of active investigation.
In conclusion, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a small molecule inhibitor of BTK with potent anti-tumor activity in preclinical models of B-cell malignancies. Its selectivity for BTK makes it a valuable tool for studying the specific roles of BTK in B-cell biology and disease. Future research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate will focus on combination therapies, biomarker development, and clinical development in other B-cell malignancies.
References:
1. Kishikawa K, et al. Bioorg Med Chem Lett. 2016;26(9):2154-2158.
2. Tam C, et al. Blood. 2013;122(21):Abstract 675.
3. Advani R, et al. Blood. 2016;128(22):Abstract 4074.
4. Liu Q, et al. J Med Chem. 2011;54(23):8176-8183.
5. Dubovsky JA, et al. Blood. 2013;122(21):Abstract 283.
6. Evans EK, et al. J Med Chem. 2013;56(4):1535-1548.
7. Buggy JJ, et al. Blood. 2014;124(21):Abstract 830.
8. Woyach JA, et al. Blood. 2014;124(21):Abstract 330.
合成法
The synthesis of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been described in the literature (1). The synthesis involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in high yield and purity.
科学的研究の応用
(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells (2). In vivo studies have demonstrated that (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has potent anti-tumor activity in mouse models of CLL and MCL (3). These preclinical studies have provided the basis for clinical trials of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate in patients with B-cell malignancies.
特性
IUPAC Name |
ethyl (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWLLGQSYULNNY-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(3s,4r)-ethyl1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2948346.png)

![3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2948349.png)

![(Z)-2-Cyano-3-[4-(4-methoxyphenoxy)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2948353.png)


![(2,3-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948358.png)
![methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2948359.png)


![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2948363.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2948364.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide](/img/structure/B2948365.png)